![molecular formula C13H13F3N2O4S2 B2716455 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole CAS No. 324009-26-9](/img/structure/B2716455.png)

3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

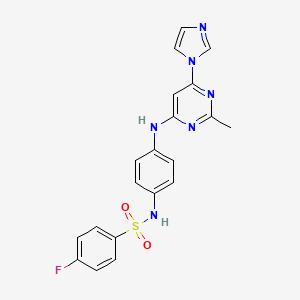

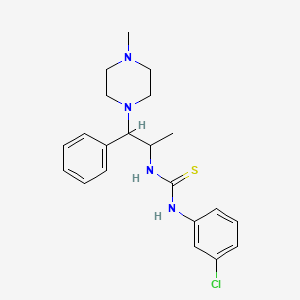

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” is a specific pyrazole compound that has been substituted with various functional groups .

Synthesis Analysis

Pyrazoles can be synthesized through several methods, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The specific synthesis of “this compound” would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the pyrazole ring, along with the attached functional groups. The presence of the sulfonyl and trifluoromethyl groups would likely have a significant impact on the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of “this compound” would be influenced by the presence of the functional groups. For example, the sulfonyl group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the sulfonyl and trifluoromethyl groups could affect its solubility, stability, and reactivity .科学的研究の応用

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines highlighted their molecular conformations and hydrogen bonding patterns, demonstrating the utility of such compounds in understanding molecular geometry and interactions. For instance, studies showed that these compounds exhibit distinct conformational behaviors and form different hydrogen bonding networks, highlighting their potential in crystal engineering and molecular design (Sagar et al., 2017).

Synthesis and Antimicrobial Evaluation

Novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties have been synthesized, demonstrating significant antimicrobial activity. These studies not only offer insights into the chemical synthesis of complex molecules but also their potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Anti-inflammatory and Microbial Activities

Another study synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which were screened for their anti-inflammatory and antimicrobial activities. This research illustrates the compound's relevance in discovering new pharmaceuticals with potential health benefits (Kendre et al., 2013).

Unusual Base-catalyzed Exchange Reactions

The synthesis of deuterated analogs of closely related compounds for use as bioanalytical standards showcases the compound's utility in improving analytical methodologies in clinical trials and research, highlighting the chemical's versatility in various scientific applications (Rozze & Fray, 2009).

Thermal and Photolytic Transformations

Studies on spirocyclic 3H-pyrazoles derived from reactions involving phenylethynyl sulfones explore the thermal and photolytic transformations of these compounds. Such research underscores the compound's importance in studying reaction mechanisms and developing new synthetic pathways (Vasin et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(benzenesulfonylmethyl)-3,5-dimethyl-1-(trifluoromethylsulfonyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O4S2/c1-9-12(8-23(19,20)11-6-4-3-5-7-11)10(2)18(17-9)24(21,22)13(14,15)16/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBRAYYUMHMIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C(F)(F)F)C)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2716380.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)